molecular formula C18H16N2O3 B2915801 3-(3-Phenylpropanamido)benzofuran-2-carboxamide CAS No. 477294-89-6

3-(3-Phenylpropanamido)benzofuran-2-carboxamide

Cat. No.: B2915801
CAS No.: 477294-89-6
M. Wt: 308.337
InChI Key: QPQMSKWAXKYODM-UHFFFAOYSA-N
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Description

3-(3-Phenylpropanamido)benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class of compounds. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

The synthesis of 3-(3-Phenylpropanamido)benzofuran-2-carboxamide involves several steps. One common method includes the following steps :

    Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.

    8-Aminoquinoline Directed C–H Arylation: This step involves the use of palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

    Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure, which proceeds via the intermediate N-acyl-Boc-carbamates.

This synthetic route is highly modular and efficient, allowing for the generation of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

3-(3-Phenylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific substituents are introduced at various positions on the benzofuran ring.

Common reagents and conditions used in these reactions include palladium catalysts for arylation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Scientific Research Applications

3-(3-Phenylpropanamido)benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a scaffold for designing new chemical entities with potential biological activities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3-Phenylpropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone and Dronedarone: Antiarrhythmic medications.

    Vilazodone: An antidepressant.

These compounds share the benzofuran core but differ in their specific substituents and biological activities.

Properties

IUPAC Name

3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQMSKWAXKYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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